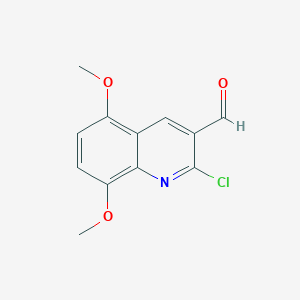

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Description

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde (C₁₂H₁₀ClNO₃; MW 251.67) is a halogenated quinoline derivative featuring a chloro substituent at position 2, methoxy groups at positions 5 and 8, and a reactive aldehyde at position 3. This compound is synthesized via nucleophilic substitution and oxidation reactions, as demonstrated in its conversion to ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate using NaCN and MnO₂ in ethanol . Its crystal structure reveals intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking, contributing to a stable three-dimensional network .

Properties

IUPAC Name |

2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZIUIXHMHLEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

-

Vilsmeier Reagent Formation : POCl₃ reacts with DMF at 50°C to generate a chloro-iminium intermediate, which acts as the electrophilic formylating agent.

-

Electrophilic Substitution : The intermediate reacts with 2',5'-dimethoxyacetanilide, inducing cyclization to form the quinoline backbone while introducing the aldehyde group at the 3-position.

-

Chlorination : Concurrent chlorination at the 2-position occurs via POCl₃-mediated substitution.

-

Combine POCl₃ (2.7 mol) with DMF (1.04 mol) at 50°C for 45 minutes.

-

Add 2',5'-dimethoxyacetanilide (0.48 mol) and heat at 75°C for 4.5 hours.

-

Quench with ice water, stir for 3.5 hours, and isolate via filtration.

-

Purify by recrystallization (ethyl acetate) to yield a yellow powder.

Optimization Challenges and Solutions

-

Low Yield : Attributed to side reactions (e.g., over-chlorination) and poor solubility of intermediates.

-

Purification Difficulty : Ethyl acetate recrystallization improves purity but sacrifices yield.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols. Substitution reactions can lead to a wide range of quinoline derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde typically involves several methods, including chlorination and condensation reactions. Common reagents include phosphorus oxychloride and dimethylformamide. The reaction conditions generally require heating and careful monitoring to achieve optimal yields.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as:

- Anticancer Agents : Compounds derived from this quinoline have demonstrated significant cytotoxicity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma cells. For instance, analogs have been reported to reduce cell viability by up to 96% in SH-SY5Y neuroblastoma cells .

- Antimicrobial Agents : The compound exhibits antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics .

Organic Synthesis

The compound acts as a versatile building block for synthesizing complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate reagents .

Biological Studies

Research has utilized this compound to investigate enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with molecular targets effectively, leading to various biological effects that warrant further exploration in drug development .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | % Cell Viability Reduction |

|---|---|---|---|

| Compound A | SH-SY5Y | 5.7 | 82% |

| Compound B | Kelly | 2.4 | 96% |

| Compound C | MCF-7 | 10 | 38% |

| Compound D | MDA-MB-231 | 12 | 33% |

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Chloroquinoline-3-carbaldehyde | Moderate | High |

| 5,7-Dimethoxyquinoline-8-carbaldehyde | High | Low |

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chloro and methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

The substituents on the quinoline scaffold significantly influence physicochemical properties. Key comparisons include:

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

Key Observations:

- Methoxy vs. Methyl Groups : The dimethoxy derivative (251.67 g/mol) has a higher molecular weight than dimethyl analogs (219.67 g/mol) due to oxygen atoms in methoxy groups. Methoxy substituents increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to lipophilic methyl groups .

- Boiling Points : The dimethoxy compound’s higher boiling point (416.3°C vs. unrecorded for dimethyl analogs) reflects stronger intermolecular forces from hydrogen bonding .

Table 2: Reactivity Comparison

Biological Activity

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀ClNO₃

- Molecular Weight : 251.67 g/mol

- Chemical Structure : The compound features a quinoline ring with two methoxy groups and an aldehyde functional group, contributing to its reactivity and biological interactions.

Biochemical Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Modulation : This compound can form Schiff bases with amino groups in proteins, leading to stable adducts that modulate enzyme activity. It has been shown to interact with oxidoreductases and transferases, impacting metabolic pathways significantly.

-

Cell Signaling Pathways : The compound influences critical signaling pathways such as:

- Mitogen-Activated Protein Kinases (MAPKs)

- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB)

These interactions can lead to altered gene expression and metabolic fluxes, affecting processes like apoptosis and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may induce apoptosis through caspase activation and cell cycle arrest in specific phases (S and G2/M) depending on the cancer type .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics suggest potential effectiveness against various pathogens .

Laboratory Studies

-

Stability and Dosage Effects :

- The stability of this compound under laboratory conditions is relatively high; however, degradation can occur under extreme pH or light exposure.

- Dosage-dependent effects have been observed in animal models, where low doses exhibit minimal toxicity while higher doses can induce oxidative stress and inflammation.

- Metabolic Pathways :

Summary of Biological Activities

Q & A

What synthetic methodologies are commonly employed for preparing 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive intermediate. For example, a related quinoline carbaldehyde derivative was synthesized by reacting N-(2,3-dimethylphenyl)acetamide with a Vilsmeier-Haack adduct, followed by hydrolysis . Another route involves the oxidation of this compound using NaCN and MnO₂ in ethanol, yielding ethyl carboxylate derivatives . Key steps include controlling reaction temperature (e.g., 0°C for NaCN addition) and purification via column chromatography using CH₂Cl₂ as an eluent .

How can crystallographic data contradictions be resolved during structural refinement of this compound?

Discrepancies in X-ray diffraction data are addressed using software like SHELXL97 for refinement, which applies least-squares minimization to optimize atomic coordinates and displacement parameters. For instance, anisotropic refinement of non-hydrogen atoms and constrained H-atom positions (riding model) improved the accuracy of the title compound’s crystal structure . Tools like WinGX and ORTEP-3 assist in visualizing anisotropic displacement ellipsoids and validating hydrogen-bonding networks . Cross-validation with Rint values (e.g., 0.024 in one study) ensures data consistency .

What spectroscopic and analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 1.75 Å between quinoline rings), and intermolecular interactions like π–π stacking and C–H⋯O hydrogen bonds .

- Elemental analysis : Validates purity (e.g., C: 73.34%, H: 3.80% vs. calculated values) .

- Mass spectrometry (MS) : Confirms molecular ion peaks ([M⁺]) and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures inferred from boiling points (e.g., 416.3°C) .

How do substituents (e.g., methoxy, chloro) influence the compound’s crystal packing and reactivity?

The chloro and methoxy groups direct intermolecular interactions:

- Hydrogen bonding : The aldehyde group participates in C–H⋯O bonds, while methoxy oxygen acts as an acceptor, forming layers parallel to the (101) plane .

- π–π stacking : The quinoline core facilitates stacking (3.5–4.0 Å separation), stabilizing the 3D network .

- Steric effects : Methoxy groups at positions 5 and 8 reduce steric hindrance compared to bulkier substituents, favoring planar molecular conformations .

What advanced computational tools are used to model this compound’s electronic properties?

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions.

- Cambridge Structural Database (CSD) : Cross-references bond lengths/angles (e.g., C=O: 1.21 Å) with experimental data .

- SHELXTL : Refines twinned or high-resolution macromolecular crystals, though it is less common for small molecules .

How does the compound’s reactivity compare to analogs like 2-chloro-7,8-dimethylquinoline-3-carbaldehyde?

- Electronic effects : Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃), increasing the aldehyde’s electrophilicity and reactivity toward nucleophiles (e.g., NaCN) .

- Solubility : Dimethoxy derivatives exhibit higher polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to dimethyl analogs .

- Crystallinity : Methoxy groups promote stronger hydrogen bonding, leading to higher melting points and more ordered crystal lattices .

What strategies mitigate challenges in synthesizing high-purity batches of this compound?

- Recrystallization : Use petroleum ether/ethyl acetate mixtures to remove impurities .

- Catalyst optimization : MnO₂ improves oxidation efficiency in aldehyde-to-carboxylate conversions .

- Analytical validation : Combine HPLC with UV detection (λ ~270 nm) and elemental analysis to confirm purity >98% .

How are graph set analysis and Hirshfeld surfaces applied to study its intermolecular interactions?

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., C(6) chains for N–H⋯O bonds) using software like DIAMOND .

- Hirshfeld surfaces : Visualize contact contributions (e.g., O⋯H: 25%, Cl⋯H: 10%) to quantify interaction strengths .

What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., CO, NOx) during reactions .

- Waste disposal : Neutralize acidic/basic residues before disposal to prevent environmental release .

How does the compound’s fluorescence or UV-Vis absorption profile support its application in biosensing?

The conjugated quinoline core absorbs in the UV region (λmax ~300–350 nm), with emission modulated by substituents. Methoxy groups redshift absorption via electron donation, enabling use as a fluorophore in metal-ion sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.